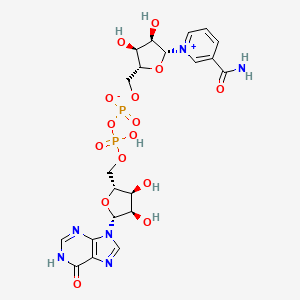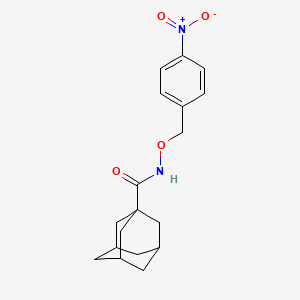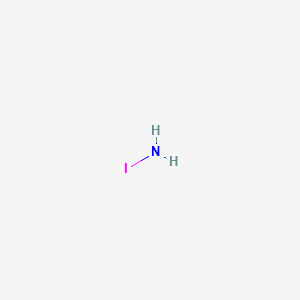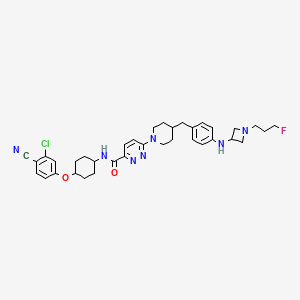
4H-purin-6-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-purin-6-ylhydrazine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are fundamental to genetic material
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-purin-6-ylhydrazine typically involves the reaction of 2,6-dichloropurine with hydrazine hydrate. This reaction is regioselective, meaning it selectively targets specific positions on the purine ring. The reaction conditions often include the use of solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing the use of hazardous reagents and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-purin-6-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, which can have different functional groups attached to the purine ring .
Wissenschaftliche Forschungsanwendungen
4H-purin-6-ylhydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 4H-purin-6-ylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4H-pyran: Known for its biological activities, including antitumor and antibacterial properties.
4H-pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4H-purin-6-ylhydrazine is unique due to its purine-based structure, which is integral to nucleic acids. This structural feature makes it particularly interesting for applications in genetics and molecular biology, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C5H6N6 |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
4H-purin-6-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,4H,6H2,(H,9,10,11) |
InChI-Schlüssel |
KMRZSSNUAUJWRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C(=N1)C(=NC=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
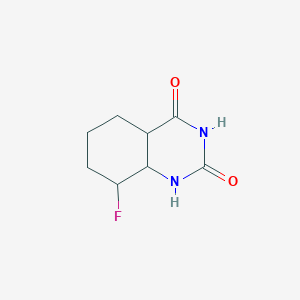
![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)


![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
